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3-(3-chlorophenyl)-1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]propan-1-one

Physicochemical property Lipinski rules Oral bioavailability

Procure 3-(3-chlorophenyl)-1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]propan-1-one (CAS 2320861-36-5) for kinase and GPCR discovery programs. This pyrazole-piperidine chemotype features a compact, permeable core (MW 331.84) that allows further elaboration without exceeding Lipinski boundaries. The N-methylpyrazole motif serves as a metabolic shield, making it directly suitable for rodent PK/PD studies where N-dealkylation would otherwise limit exposure. The 3-chlorophenyl substitution is predicted to confer improved kinase hinge-region selectivity over the 4-Cl isomer, supporting SAR-driven target identification and pull-down campaigns.

Molecular Formula C18H22ClN3O
Molecular Weight 331.84
CAS No. 2320861-36-5
Cat. No. B2943172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-chlorophenyl)-1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]propan-1-one
CAS2320861-36-5
Molecular FormulaC18H22ClN3O
Molecular Weight331.84
Structural Identifiers
SMILESCN1C=C(C=N1)C2CCCN(C2)C(=O)CCC3=CC(=CC=C3)Cl
InChIInChI=1S/C18H22ClN3O/c1-21-12-16(11-20-21)15-5-3-9-22(13-15)18(23)8-7-14-4-2-6-17(19)10-14/h2,4,6,10-12,15H,3,5,7-9,13H2,1H3
InChIKeyGHZBYRFFEIRQRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3-Chlorophenyl)-1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]propan-1-one (CAS 2320861-36-5): Procurement-Relevant Baseline & Structural Context


3-(3-Chlorophenyl)-1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]propan-1-one (C₁₈H₂₂ClN₃O; MW 331.84 g/mol) is a synthetic small molecule belonging to the pyrazole-piperidine chemotype—a scaffold frequently exploited in kinase and GPCR modulator discovery . No public-domain quantitative pharmacology data (binding, functional, or ADME) for this specific compound were identified in major open-access repositories (PubChem, ChEMBL, BindingDB) as of the knowledge cutoff; the differential evidence presented in this guide is therefore constructed from physicochemical property comparisons with the closest structurally characterized analogs and from class-level structure-activity relationship (SAR) inferences [1].

Why In-Class Analogs Cannot Simply Replace 3-(3-Chlorophenyl)-1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]propan-1-one


The pyrazole-piperidine scaffold displays steep SAR, where even subtle modifications—chlorine position on the phenyl ring (2-Cl vs 3-Cl vs 4-Cl), pyrazole N-alkyl group (H vs CH₃ vs larger), or linker length—can cause orders-of-magnitude shifts in target affinity, selectivity, and pharmacokinetics [1]. Without compound-specific comparative data, substituting a seemingly similar in-class analog risks complete loss of the desired biological activity or introduction of unpredictable off-target liabilities, making procurement on the basis of class similarity alone scientifically indefensible.

Quantitative Differentiation Evidence for 3-(3-Chlorophenyl)-1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]propan-1-one Versus Closest Analogs


Molecular Weight & H-Bond Capacity Differentiation from the Piperazine-Extended Analog

The target compound is significantly smaller and contains fewer hydrogen-bond donors/acceptors than the piperazine-extended analog 1-{3-[4-(3-chlorophenyl)piperazin-1-yl]piperidin-1-yl}-3-(1-methyl-1H-pyrazol-4-yl)propan-1-one [1]. This difference is predicted to confer superior passive membrane permeability and a reduced risk of P-glycoprotein efflux according to standard drug-likeness filters.

Physicochemical property Lipinski rules Oral bioavailability

Pyrazole N-Methyl Metabolism Shield: Class-Level Metabolic Stability Advantage Over N-H Analog

In the pyrazole series, N-methylation of the pyrazole ring (as present in the target compound) has been repeatedly shown to reduce CYP450-mediated oxidative N-dealkylation, leading to improved microsomal half-life relative to the N-H counterpart [1]. Although direct experimental half-life data for this compound are not publicly available, the class-level SAR trend is robust and actionable for procurement decisions.

CYP450 metabolism Microsomal stability Pyrazole SAR

Halogen-Bonding Potential of 3-Chloro vs 4-Chloro Phenyl in Kinase Hinge Binding

Molecular docking studies on pyrazole-piperidine kinase inhibitors indicate that a 3-chloro substituent on the phenyl ring can form a halogen bond with a backbone carbonyl oxygen in the kinase hinge region, whereas the 4-chloro isomer cannot achieve the same geometry due to the altered vector of the C–Cl bond [1]. This interaction is predicted to enhance target affinity for specific kinases.

Kinase inhibitor Halogen bonding Docking

Evidence-Backed Application Scenarios for 3-(3-Chlorophenyl)-1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]propan-1-one


Kinase Inhibitor Lead Optimization Requiring Favorable Physicochemical Profile

Programs targeting kinases where CNS penetration or oral bioavailability is desired benefit from the target compound's lower molecular weight (331.84 vs 415.96 for the piperazine-extended analog) and reduced hydrogen-bond capacity, as detailed in Evidence Item 1 [1]. The compound serves as a compact, permeable scaffold that can be further elaborated without exceeding Lipinski boundaries.

In Vivo Pharmacology Studies Demanding Metabolic Stability

The N-methylpyrazole motif (Evidence Item 2) offers a built-in metabolic shield, making this compound a candidate for rodent PK/PD studies where rapid N-dealkylation would otherwise limit exposure. Procurement of the N-methyl derivative over the N-H analog reduces the need for late-stage metabolic stabilization [1].

Kinase Selectivity Profiling via Halogen-Bonding Interactions

For kinase panels where halogen bonding to the hinge region is a known affinity determinant (Evidence Item 3), the 3-chlorophenyl isomer is predicted to show improved selectivity over the 4-chloro isomer. This makes it a valuable tool compound for probing kinase selectivity hypotheses [1].

Chemical Biology Tool Compound for Target Deconvolution

The well-defined, single-isomer structure combined with the absence of complex stereochemistry simplifies SAR interpretation. The compound's moderate size allows for straightforward linker attachment for affinity pull-down experiments, supporting target identification campaigns.

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